molecular formula C8H11NO5S B12699503 2,5-Dimethoxysulfanilic acid CAS No. 42485-89-2

2,5-Dimethoxysulfanilic acid

Cat. No.: B12699503
CAS No.: 42485-89-2
M. Wt: 233.24 g/mol
InChI Key: MICDVUDJBHIFHA-UHFFFAOYSA-N
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Description

2,5-Dimethoxysulfanilic acid is an organic compound characterized by the presence of two methoxy groups and a sulfanilic acid moiety. It is a derivative of sulfanilic acid, which is widely used in various chemical and industrial applications. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable substance in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxysulfanilic acid typically involves the reaction of 2,5-dimethoxyaniline with sulfuric acid. The process can be summarized as follows:

    Nitration: 2,5-dimethoxyaniline is nitrated using a mixture of nitric acid and sulfuric acid to form 2,5-dimethoxy-4-nitroaniline.

    Reduction: The nitro group in 2,5-dimethoxy-4-nitroaniline is reduced to an amino group using a reducing agent such as iron and hydrochloric acid, yielding 2,5-dimethoxyaniline.

    Sulfonation: Finally, 2,5-dimethoxyaniline is sulfonated with sulfuric acid to produce this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethoxysulfanilic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or hydrogen in the presence of a catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

2,5-Dimethoxysulfanilic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,5-Dimethoxysulfanilic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by preventing the synthesis of essential bacterial components.

Comparison with Similar Compounds

  • 2,5-Dimethoxybenzoic acid
  • 2,5-Dimethoxyaniline
  • 2,5-Dimethoxyphenol

Comparison: 2,5-Dimethoxysulfanilic acid is unique due to the presence of both methoxy and sulfanilic acid groups. This combination allows it to participate in a wider range of chemical reactions compared to its analogs. For example, while 2,5-Dimethoxybenzoic acid primarily undergoes reactions typical of carboxylic acids, this compound can also engage in sulfonation and related reactions, making it more versatile in synthetic applications.

Properties

CAS No.

42485-89-2

Molecular Formula

C8H11NO5S

Molecular Weight

233.24 g/mol

IUPAC Name

4-amino-2,5-dimethoxybenzenesulfonic acid

InChI

InChI=1S/C8H11NO5S/c1-13-6-4-8(15(10,11)12)7(14-2)3-5(6)9/h3-4H,9H2,1-2H3,(H,10,11,12)

InChI Key

MICDVUDJBHIFHA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1N)OC)S(=O)(=O)O

Origin of Product

United States

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